![molecular formula C20H22N6O3 B2806109 (E)-N-(2-((6-(1H-吡唑-1-基)嘧啶-4-基)氨基)乙基)-3-(3,4-二甲氧基苯基)丙烯酰胺 CAS No. 1173543-93-5](/img/structure/B2806109.png)
(E)-N-(2-((6-(1H-吡唑-1-基)嘧啶-4-基)氨基)乙基)-3-(3,4-二甲氧基苯基)丙烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C20H22N6O3 and its molecular weight is 394.435. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Oncology Research
Targeting Oncogenic KIT and PDGFRA Alterations: The compound has shown promise in oncology research, particularly in the treatment of cancers associated with oncogenic KIT and PDGFRA alterations. These alterations are commonly found in gastrointestinal stromal tumors (GISTs) and other malignancies. Researchers are investigating its efficacy as a targeted therapy to inhibit aberrant signaling pathways and suppress tumor growth .
Kinase Inhibition
Inhibiting Tyrosine Kinases: The compound acts as a potent inhibitor of tyrosine kinases, including KIT and PDGFRA. By blocking these kinases, it disrupts cell proliferation, survival, and angiogenesis. This property makes it a potential candidate for developing kinase-targeted therapies in cancer treatment .
Drug Development
Crystalline Forms and Solvates: Researchers have explored different crystalline forms and solvates of this compound. Understanding their stability, solubility, and bioavailability is crucial for drug development. These studies contribute to optimizing formulations for oral administration and enhancing therapeutic outcomes .
Medicinal Chemistry
Structure-Activity Relationship (SAR): Scientists have investigated the SAR of this compound to identify key structural features responsible for its biological activity. By modifying specific regions, they aim to enhance potency, selectivity, and pharmacokinetic properties. Such insights guide the design of novel derivatives with improved efficacy .
Anti-Inflammatory Potential
Beyond Oncology: Preliminary studies suggest that the compound may possess anti-inflammatory properties. Researchers are exploring its effects on inflammatory pathways, potentially extending its applications beyond oncology. Further investigations are needed to validate this aspect .
Combination Therapies
Synergy with Existing Drugs: Given its unique mechanism of action, researchers are evaluating combination therapies involving this compound. Combining it with existing chemotherapeutic agents or targeted therapies could enhance treatment outcomes and overcome drug resistance .
属性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-28-16-6-4-15(12-17(16)29-2)5-7-20(27)22-10-9-21-18-13-19(24-14-23-18)26-11-3-8-25-26/h3-8,11-14H,9-10H2,1-2H3,(H,22,27)(H,21,23,24)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWZCNSFPVUEBA-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。